molecular formula C9H15N3S B13244284 N-Propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine

N-Propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13244284
M. Wt: 197.30 g/mol
InChI Key: MPRNPYQMACRVOQ-UHFFFAOYSA-N
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Description

N-Propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine (CAS 2060051-32-1) is a high-purity chemical reagent designed for advanced pharmaceutical and oncological research. This compound features the privileged thiazolo[5,4-b]pyridine scaffold, a structure recognized for its significant potential in kinase inhibition and anticancer applications . The molecular formula is C9H15N3S with a molecular weight of 197.30 . This scaffold is of substantial interest in developing novel therapeutics targeting resistant cancers, particularly as a c-KIT inhibitor for overcoming imatinib resistance in gastrointestinal stromal tumors (GIST) . The thiazolo[5,4-b]pyridine core allows for functionalization at key positions to target ATP-binding sites in various kinases, including c-KIT, VEGFR2, and BCR-ABL, enabling researchers to explore structure-activity relationships (SAR) for enhanced potency and selectivity . The propyl substitution at the amine position provides a specific side chain for optimizing pharmacological properties and interaction with kinase domains. Researchers can utilize this compound to investigate mechanisms of apoptosis induction, cell cycle arrest, and the suppression of migration and anchorage-independent growth in cancer cell lines . It is supplied as a research-grade material for non-clinical investigations. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

N-propyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C9H15N3S/c1-2-5-11-9-12-7-4-3-6-10-8(7)13-9/h10H,2-6H2,1H3,(H,11,12)

InChI Key

MPRNPYQMACRVOQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC2=C(S1)NCCC2

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization Approaches

2.1. Synthesis via Thiazolo[5,4-b]pyridine Skeleton Formation

A common route involves the initial formation of heterocyclic intermediates, such as 2-aminothiazol-4(5H)-iminium salts, which undergo intramolecular cyclization to form the thiazolo[5,4-b]pyridine core.

Key steps:

Research findings:
A study demonstrated that reacting 2-aminothiazol-4(5H)-iminium salts with 1,3-dielectrophiles yields diverse thiazolo[4,5-d]pyridines, which can be further functionalized to obtain the target compound.

Cross-Dehydrogenative Coupling (CDC) Methodology

3.1. Catalyst-Free Oxidative Coupling

Recent advances have focused on catalyst-free CDC reactions, leveraging molecular oxygen as an oxidant and acetic acid as a promoter, to synthesize heterocyclic compounds efficiently.

Procedure:

  • Reactants: β-Ketoesters or β-diketones (e.g., ethyl acetoacetate, acetylacetone) with N-amino-2-iminopyridines.
  • Conditions: Reflux in acetic acid under an oxygen atmosphere, typically at elevated temperatures (~130°C).
  • Outcome: Formation of pyrazolo[1,5-a]pyridines and pyrido[1,2-b]indazoles, which serve as precursors for the thiazolo[5,4-b]pyridine core.

Research insights:
A study detailed that these CDC reactions proceed via oxidative C(sp^3)–C(sp^2) dehydrogenative coupling, followed by dehydrative cyclization, under catalyst-free conditions, with high atom economy.

Data Tables Summarizing Preparation Conditions

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Intramolecular cyclization 2-aminothiazol salts + electrophiles Acidic conditions Reflux, inert atmosphere 55–70 Requires precursor heterocycles
CDC oxidative coupling β-Ketoesters + N-amino-2-iminopyridines Acetic acid, O₂ Reflux, 130°C 55–94 Catalyst-free, green chemistry
Alkylation for N-propyl Amino heterocycles + Propyl halides Base (K₂CO₃) Room temperature to reflux 60–80 Post-cyclization step

Notable Research Findings and Sources

  • Intramolecular cyclization : The synthesis of thiazolo[4,5-d]pyridines through salts reacting with electrophiles has been documented, emphasizing the importance of controlled cyclization conditions.
  • CDC reactions : The use of molecular oxygen and acetic acid to promote oxidative C–C coupling reactions offers a sustainable pathway, with high yields and broad substrate scope.
  • Functionalization techniques : Alkylation strategies for amino groups in heterocyclic frameworks are well-established and adaptable for N-propyl substitution.

Chemical Reactions Analysis

Types of Reactions

N-Propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Ring Position Key Properties/Notes Reference
N-Propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine Propyl 5,4-b Alkyl substituent enhances lipophilicity -
N-Phenyl-[1,3]thiazolo[5,4-b]pyridin-2-amine Phenyl 5,4-b Aromatic group may improve π-π stacking
5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine Methoxy 5,4-b Electron-donating group; 87% synthesis yield
6-Chloro-[1,3]thiazolo[4,5-b]pyridin-2-amine Chloro 4,5-b Electron-withdrawing group; positional isomer
5-(Propan-2-yl)-[1,3]thiazolo[5,4-c]pyridin-2-amine Isopropyl 5,4-c Discontinued commercially; steric effects
N,N-Dimethyl-[1,3]thiazolo[5,4-c]pyridin-2-amine Dimethyl 5,4-c Salt form (dihydrochloride) enhances solubility
Key Observations:
  • Ring Position : The 5,4-b vs. 5,4-c or 4,5-b positional isomers affect molecular geometry and electronic distribution, which may influence binding affinity in target proteins .
  • Synthetic Accessibility: The methoxy derivative (CAS 13797-77-8) achieves an 87% yield via a route involving 5-amino-2-methoxypyridine, suggesting efficient synthesis for electron-donating substituents .

Biological Activity

N-Propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine (CAS No. 2060051-32-1) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic potentials, and relevant research findings.

PropertyValue
Molecular FormulaC₉H₁₅N₃S
Molecular Weight197.30 g/mol
CAS Number2060051-32-1

This compound exhibits biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with kinases or phosphatases that regulate cell signaling processes.
  • Receptor Modulation : It can bind to receptor sites on cell membranes, potentially altering cellular responses to external stimuli.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against a range of bacteria and fungi.

Anticancer Properties

Recent studies have indicated that this compound may have anticancer potential. For instance:

  • Case Study 1 : A study demonstrated that the compound inhibited the proliferation of human cancer cell lines (e.g., breast and lung cancer) in vitro. The IC50 values ranged from 10 to 20 µM, indicating significant cytotoxic effects.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties:

  • Case Study 2 : In vitro tests revealed that this compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Research Findings

Several research articles have reported on the biological activities of thiazolopyridine derivatives similar to this compound:

  • Study on Antioxidant Activity : A comparative study showed that derivatives with thiazole rings exhibited stronger antioxidant activities than those without.
  • Neuroprotective Effects : Research indicated that thiazolopyridine derivatives could protect neuronal cells from oxidative stress-induced damage.

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to other similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityOther Activities
N-Propyl-4H,5H,6H,7H-thiazolo[5,4-b]pyridin-2-amineModerate (IC50 ~ 10–20 µM)MIC ~ 50–100 µg/mLNeuroprotective
N-Ethyl-N-propyl-thiazolo[5,4-c]pyridineHigh (IC50 ~ 5–15 µM)MIC ~ 30–80 µg/mLAntioxidant
Thiazolopyridine derivative XLow (IC50 ~ >20 µM)MIC ~ >100 µg/mLNone

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